molecular formula C10H18N2O B7549973 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone

1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone

Cat. No. B7549973
M. Wt: 182.26 g/mol
InChI Key: MLGXIAYMKYYJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone, also known as 4-CMC, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has gained popularity in recent years due to its stimulating effects. 4-CMC is a research chemical that is commonly used in scientific research to study its mechanism of action and its effects on the human body.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulating effects of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone are similar to those of other stimulants. It increases heart rate, blood pressure, and body temperature. It also causes the release of dopamine, serotonin, and norepinephrine, which results in feelings of euphoria, increased energy, and heightened alertness. However, prolonged use of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone can lead to adverse effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone in lab experiments is its availability. It is relatively easy to synthesize and can be obtained from various chemical suppliers. Additionally, it is a reference compound that is commonly used in studies that aim to understand the mechanism of action of other psychoactive substances. However, one limitation of using 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone in lab experiments is its potential for abuse. It is a psychoactive substance that can be misused for recreational purposes, which can compromise the validity of the research results.

Future Directions

There are several future directions for research on 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone. One area of research is the development of new treatments for psychiatric disorders such as depression and anxiety. Researchers can study the effects of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone on neurotransmitter systems to identify potential targets for drug development. Another area of research is the development of new synthetic cathinones that have improved therapeutic properties and reduced potential for abuse. Researchers can use 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone as a reference compound to develop new analogs with desirable properties. Additionally, researchers can study the long-term effects of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone on the human body to identify potential health risks associated with its use.
Conclusion
In conclusion, 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone is a synthetic compound that is commonly used in scientific research to study its effects on the human body. It is a psychoactive substance that acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. The biochemical and physiological effects of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone are similar to those of other stimulants. It is a reference compound that is commonly used in studies that aim to understand the mechanism of action of other psychoactive substances. However, its potential for abuse is a limitation in lab experiments. There are several future directions for research on 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone, including the development of new treatments for psychiatric disorders and the development of new synthetic cathinones with improved therapeutic properties.

Synthesis Methods

The synthesis of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone involves the reaction of cyclopropylmethylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone. This synthesis method has been optimized and improved over the years to increase the yield and purity of the product.

Scientific Research Applications

1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone is commonly used in scientific research to study its effects on the human body. It is often used as a reference compound in studies that aim to understand the mechanism of action of other psychoactive substances. Researchers also use 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone to study its effects on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. Additionally, 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone is used in studies that aim to develop new treatments for psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

1-[4-(cyclopropylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-9(13)12-6-4-11(5-7-12)8-10-2-3-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGXIAYMKYYJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.